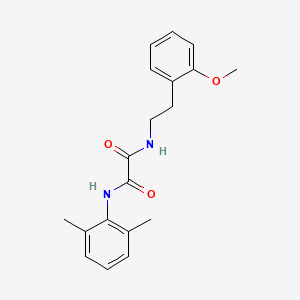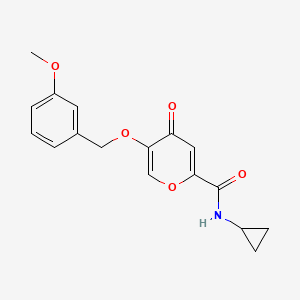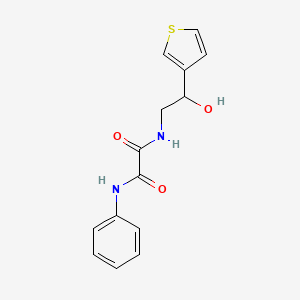![molecular formula C15H16N4O2S B2362439 1-(2-hydroxyethyl)-6-((2-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946229-95-4](/img/structure/B2362439.png)
1-(2-hydroxyethyl)-6-((2-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are the topic of the present review .Scientific Research Applications
Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their biological activities have been a focus of several studies. These compounds are synthesized through various methods, including microwave-assisted synthesis and reactions with different chemical reagents. The biological activities explored include anticancer effects, with specific compounds showing potent antiproliferative activity against various cancer cell lines such as prostate, breast, cervical, and colon cancers.
One notable method involves the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, demonstrating significant antiproliferative activity against cancer cell lines, including DU 145, MDA-MB-231, Hela, and HT-29, while exhibiting selectivity towards cancer cells over normal cells (Nagaraju et al., 2020). Additionally, reactions of β-carbonyl-substituted 4H-chromenes with 5-aminopyrazoles have been proposed as a method for preparing pyrazolo[1,5-a]pyrimidines, uncovering a new type of ring-chain tautomerism with the participation of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (Osyanin et al., 2021).
Molecular Docking Studies
Molecular docking studies have revealed that active heterocyclic molecules synthesized in these studies selectively bind in the colchicine binding site of tubulin polymer, indicating potential mechanisms through which these compounds exert their anticancer activities. Such insights are crucial for understanding how these compounds interact with biological targets and can inform the development of novel therapeutic agents (Nagaraju et al., 2020).
Future Directions
The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis . Despite the decades worth of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted .
properties
IUPAC Name |
1-(2-hydroxyethyl)-6-[(2-methylphenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-4-2-3-5-11(10)9-22-15-17-13-12(14(21)18-15)8-16-19(13)6-7-20/h2-5,8,20H,6-7,9H2,1H3,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUUDVBLKYRCNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)
![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2362359.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)

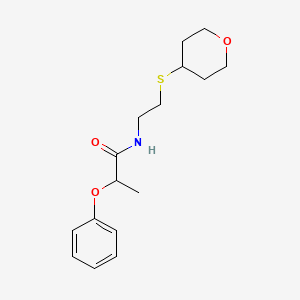
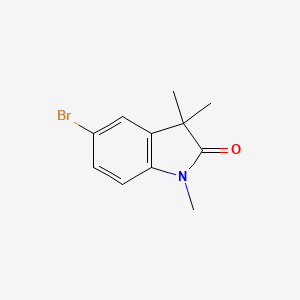
![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)
